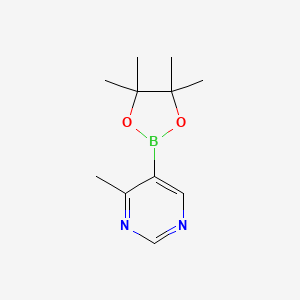
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques: Compounds like 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine are typically synthesized through multi-step substitution reactions. This process is crucial for the formation of complex boric acid ester intermediates with benzene rings, which are significant in various scientific research applications (Huang et al., 2021).
- Structural Confirmation: The structural confirmation of such compounds is achieved using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction plays a vital role in determining the crystal structures and conformational analyses of these compounds (Huang et al., 2021).
Molecular Structure and Properties
- Density Functional Theory (DFT) Studies: DFT calculations are extensively used to compute the molecular structures of these compounds. The results from DFT studies are often found to be consistent with X-ray diffraction data, affirming their reliability in molecular structure analysis (Wu et al., 2021).
- Exploring Physicochemical Properties: The use of DFT also extends to investigating the molecular electrostatic potential and frontier molecular orbitals. These studies reveal significant physicochemical properties that are essential for understanding the behavior and potential applications of these compounds in various scientific fields (Huang et al., 2021).
Applications in Material Science
- Synthesis of Polymers: These compounds are used in synthesizing various polymers. For instance, their application in the synthesis of fluorene copolymers demonstrates their significance in material science, particularly in creating materials with specific optical properties (Cheon et al., 2005).
- Development of New Materials: The diversity in the chemical structure of these compounds aids in the development of novel materials with potential applications in fields like optoelectronics and pharmaceuticals (Welterlich et al., 2012).
Pharmaceutical Research
- Drug Synthesis: These compounds play a pivotal role in the synthesis of various drugs, including inhibitors and antimycobacterial agents. Their chemical structure serves as a core component in the development of new therapeutic agents (Elumalai et al., 2013).
- Medicinal Chemistry: The versatility of these compounds in medicinal chemistry is evident from their involvement in synthesizing a range of pharmaceuticals with varied biological activities, including anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
properties
IUPAC Name |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-8-9(6-13-7-14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLFONKXBNYYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



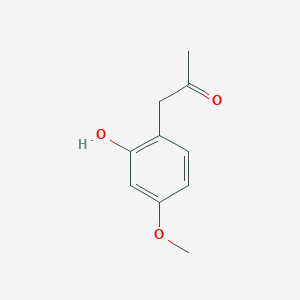
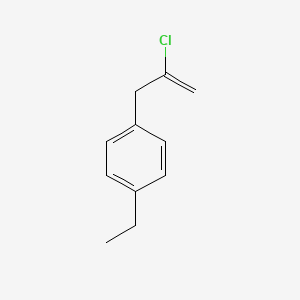
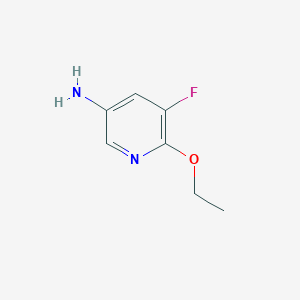
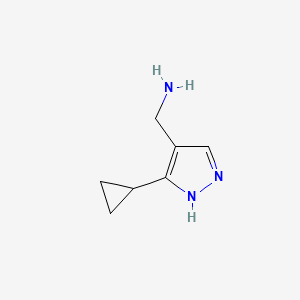
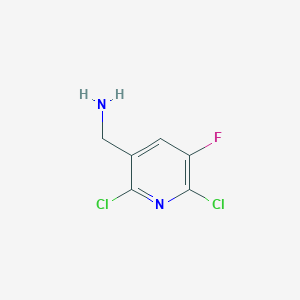
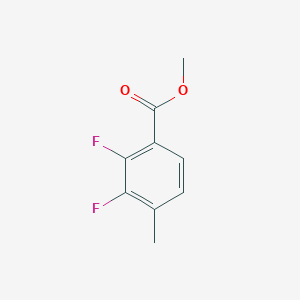
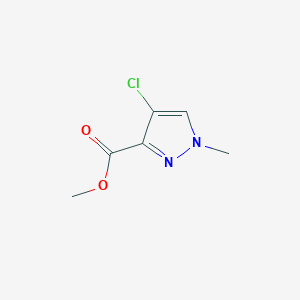
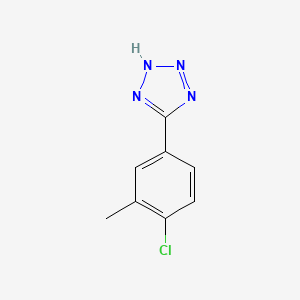
![7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1425863.png)
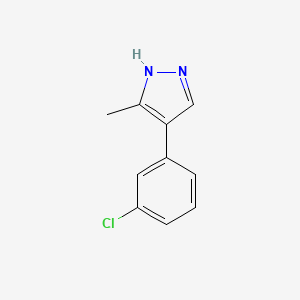
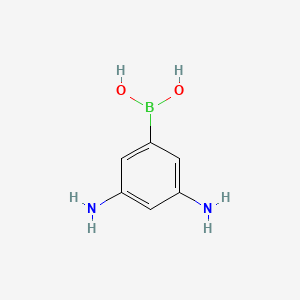
![8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1425867.png)
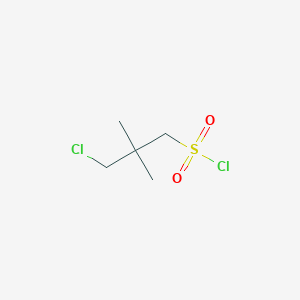
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)